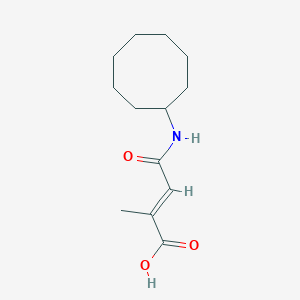![molecular formula C11H7BrNa2O5 B5328511 disodium 4-[(5-bromo-2-furyl)methylene]-3-methyl-2-pentenedioate](/img/structure/B5328511.png)
disodium 4-[(5-bromo-2-furyl)methylene]-3-methyl-2-pentenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-[(5-bromo-2-furyl)methylene]-3-methyl-2-pentenedioate, also known as disodium dimethyl fumarate (DMF), is a chemical compound that has gained attention in recent years due to its potential use in various scientific research applications. DMF is a derivative of fumaric acid and is commonly used in the pharmaceutical industry as a prodrug for the treatment of multiple sclerosis. In
Aplicaciones Científicas De Investigación
DMF has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and immunomodulatory properties, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. DMF has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The exact mechanism of action of DMF is not fully understood, but it is believed to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating oxidative stress and inflammation. DMF has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
DMF has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and promote the differentiation of regulatory T cells. DMF has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMF in lab experiments is its low toxicity and high solubility in water. This makes it easy to administer and allows for high concentrations to be used without causing harm to cells or tissues. However, one limitation of using DMF in lab experiments is its instability in aqueous solutions, which can lead to degradation and loss of activity over time.
Direcciones Futuras
There are several future directions for the use of DMF in scientific research. One area of interest is the development of new therapies for autoimmune diseases, as DMF has shown promise in the treatment of multiple sclerosis and other autoimmune disorders. Another area of interest is the use of DMF in cancer therapy, as it has been shown to have anti-tumor effects in vitro. Additionally, there is ongoing research into the neuroprotective effects of DMF, which could lead to the development of new treatments for neurodegenerative diseases.
Métodos De Síntesis
DMF can be synthesized by reacting dimethyl fumarate with sodium hydroxide in water. The resulting product is a white crystalline powder that is soluble in water and has a melting point of 260-262°C.
Propiedades
IUPAC Name |
disodium;(E,4Z)-4-[(5-bromofuran-2-yl)methylidene]-3-methylpent-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO5.2Na/c1-6(4-10(13)14)8(11(15)16)5-7-2-3-9(12)17-7;;/h2-5H,1H3,(H,13,14)(H,15,16);;/q;2*+1/p-2/b6-4+,8-5-;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXWQQLDIGCNRP-AUQGWTMFSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C(=CC1=CC=C(O1)Br)C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C(=C/C1=CC=C(O1)Br)/C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrNa2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,7-trimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5328430.png)
![1-butyl-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5328446.png)

![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5328458.png)

![3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5328468.png)
![8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5328479.png)
![5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5328480.png)
![3-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole](/img/structure/B5328482.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepane](/img/structure/B5328485.png)
![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5328496.png)
![4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol](/img/structure/B5328505.png)
![4-methyl-3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5328514.png)
![(3aS*,6aS*)-2-ethyl-1-oxo-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5328515.png)